![molecular formula C17H13Cl2N3O2 B6491433 2,4-dichloro-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 891117-78-5](/img/structure/B6491433.png)
2,4-dichloro-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide
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Description
“2,4-dichloro-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide” is a chemical compound. It belongs to the class of organic compounds known as benzanilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring . They have the general structure RNC(=O)R’, where R,R’= benzene .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . Reactions of 3,5-dichlorobenzoyl chloride and arylamine compounds in N,N’-dimethylformamide solution at 60 °C afforded a series of dichlorobenzamide derivatives in good yields . These new compounds and accompanying intermediates were characterized and confirmed by nuclear magnetic resonance and infrared spectroscopy .Molecular Structure Analysis
The molecular structure of similar compounds has been established by X-ray crystallography . For example, compound 4 crystallizes in triclinic space group P ī, with a = 5.047 (18), b = 10.28 (4), c = 13.36 (5) Å, α = 107.59 (5)°, β = 93.55 (5)°, γ = 98.34 (5)°, and Z = 2 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds involve the reaction of 3,5-dichlorobenzoyl chloride with arylamine compounds . The reactions were carried out in N,N’-dimethylformamide solution at 60 °C .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed using various techniques . For example, the elemental analysis of a similar compound was found to be: C 50.15, H 2.58, N 9.00 . The 1H NMR (400 MHz, DMSO-d6) spectrum showed peaks at δ(ppm) 10.93 (s, 1H, –NH–), 8.31–8.29 (m, 1H, Ph), 8.28–8.26 (m, 1H, Ph), 8.04 (s, 1H, Ph), 8.02 (d, J = 2.1 Hz, 1H, Ph), 8.00 (d, J = 1.9 Hz, 2H, Ph), 7.91 (dd, J = 3.9, 1.9 Hz, 1H, Ph),7.85 (d, J = 2.0 Hz, 1H, Ph) .Future Directions
The future directions for the study of “2,4-dichloro-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide” and similar compounds could involve further exploration of their synthesis, characterization, and potential applications. Further studies could also investigate their biological activity and potential uses in various fields such as medicine, industry, and biology .
Mechanism of Action
Mode of Action
It belongs to the class of organic compounds known as benzanilides . These compounds generally interact with their targets through the formation of hydrogen bonds, specifically N-H…O hydrogen bonds .
Biochemical Pathways
Benzanilides and their derivatives have been reported to exhibit a wide range of biological activities, including antitumoral and anticonvulsive activities . This suggests that they may affect multiple biochemical pathways.
Result of Action
Benzanilides and their derivatives have been reported to exhibit a wide range of biological activities, including antitumoral and anticonvulsive activities . This suggests that they may have multiple effects at the molecular and cellular levels.
properties
IUPAC Name |
2,4-dichloro-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2N3O2/c1-9-3-4-10(2)13(7-9)16-21-22-17(24-16)20-15(23)12-6-5-11(18)8-14(12)19/h3-8H,1-2H3,(H,20,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOXYHNOVGKWRLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=NN=C(O2)NC(=O)C3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-dichloro-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
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